molecular formula C11H12N2O2 B13063635 Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate

Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate

Cat. No.: B13063635
M. Wt: 204.22 g/mol
InChI Key: JBIWRDLOQCSLQN-UHFFFAOYSA-N
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Description

Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of Meldrum’s acid and arylglyoxals in a multicomponent reaction . The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or iodine in chloroform.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-imidazo[1,2-a]pyridin-5-ylpropanoate

InChI

InChI=1S/C11H12N2O2/c1-8(11(14)15-2)9-4-3-5-10-12-6-7-13(9)10/h3-8H,1-2H3

InChI Key

JBIWRDLOQCSLQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=NC=CN21)C(=O)OC

Origin of Product

United States

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